N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-5-6-14(13(2)10-12)19-17(22)11-24-18-8-7-15(20-21-18)16-4-3-9-23-16/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKLRMZYWIGGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322489 | |
| Record name | N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815654 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872723-44-9 | |
| Record name | N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a complex organic compound that has attracted attention for its potential biological activities. This compound features a unique structural arrangement that includes a dimethylphenyl moiety, a furan ring, and a pyridazinyl group, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₁S |
| Molecular Weight | 350.43 g/mol |
| CAS Number | 1049175-72-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Cholinesterase Inhibition : Research indicates that compounds with similar structures exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for regulating acetylcholine levels in the nervous system. This inhibition can potentially enhance cholinergic transmission, making it relevant for treating Alzheimer's disease .
- Anti-inflammatory Activity : The compound may exert anti-inflammatory effects by modulating specific signaling pathways involved in inflammation. This could involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Antioxidant Properties : The presence of furan and pyridazine rings may contribute to antioxidant activity, helping to mitigate oxidative stress in biological systems .
In Vitro Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Cholinesterase Inhibition :
- Anti-inflammatory Effects :
Case Study 1: Alzheimer's Disease Model
In a controlled study involving mice genetically modified to exhibit Alzheimer's-like symptoms, administration of a related cholinesterase inhibitor resulted in improved cognitive performance on maze tests compared to a control group. The study highlighted the importance of targeting both AChE and BChE to achieve optimal therapeutic outcomes.
Case Study 2: Anti-inflammatory Response
A study assessing the anti-inflammatory effects of similar compounds found that treatment significantly decreased levels of TNF-alpha and IL-6 in models of induced inflammation. These findings suggest potential applications for this compound in managing inflammatory conditions.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide exhibit promising anticancer properties. For instance, studies have demonstrated that derivatives of sulfonamides can inhibit the growth of cancer cells by targeting specific enzymes involved in tumor proliferation. The compound's structural features may enhance its interaction with these targets, making it a candidate for further development in cancer therapy .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in various biological processes, including neurotransmission and carbohydrate metabolism. Inhibitors of acetylcholinesterase are particularly valuable in treating conditions like Alzheimer's disease, while α-glucosidase inhibitors are important for managing diabetes .
Antiviral Activity
There is emerging evidence suggesting that certain sulfonamide derivatives exhibit antiviral properties. The mechanism often involves interference with viral replication processes or modulation of host cell responses to viral infections. This area remains ripe for exploration, particularly concerning the structure-activity relationship of this compound .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of sulfonamide derivatives, including this compound, and evaluated their biological activity against various cancer cell lines. The results indicated that modifications to the phenyl group significantly influenced anticancer activity, highlighting the importance of structural optimization in drug design .
Case Study 2: Enzyme Inhibition Studies
In another research effort, a library of sulfonamide compounds was screened for their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings showed that certain derivatives exhibited potent inhibitory activity at low micromolar concentrations, suggesting that this compound could be a lead compound for developing therapeutic agents for diabetes and neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridazine or Pyrimidine Cores
2-[6-(4-Methylphenyl)Pyridazin-3-yl]Sulfanyl-N-(Oxolan-2-ylmethyl)Acetamide ()
- Structure : Shares the pyridazine-sulfanyl-acetamide backbone but substitutes the furan-2-yl group with a 4-methylphenyl ring and the 2,4-dimethylphenyl group with an oxolan-2-ylmethyl moiety.
- Key Differences: Substituent Effects: The oxolane (tetrahydrofuran) group may enhance solubility due to its oxygen-rich cyclic ether structure compared to the lipophilic 2,4-dimethylphenyl group.
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives ()
- Structure : Replaces the pyridazine core with a 1,2,4-triazole ring but retains the furan-2-yl and sulfanyl acetamide groups.
- Pharmacological Data : Exhibits anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). This suggests that the sulfanyl acetamide-furan combination is critical for anti-inflammatory properties, even with a different heterocyclic core .
2-(4-(2,4-Dimethoxyphenyl)-6-(4-Fluorophenyl)Pyrimidin-2-ylAmino)-N-Phenylacetamide (4j) ()
- Structure : Uses a pyrimidine core instead of pyridazine, with methoxy and fluorophenyl substituents.
- Characterization : Spectroscopic data (IR: 1671 cm⁻¹ for amide C=O; NMR: δ 4.00 ppm for NH) highlight shared acetamide functional group signatures, aiding in structural validation across analogues .
Analogues with Triazolo-Pyridazine Cores ()
- Example : 2-[[6-(4-Methylphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide.
Substituent Variations in Acetamide Derivatives
Phenoxy vs. Sulfanyl Linkages ()
- Example: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)Acetamido]-... ().
- Comparison: Replacing the sulfanyl (S-) linker with a phenoxy (O-) group alters electron distribution.
Furan-2-yl vs. Tetrahydrofuran (THF) Substituents ()
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Solubility and Stability : Oxolane-substituted analogues () highlight the role of oxygen-containing groups in improving pharmacokinetic properties, which could guide derivatization of the target compound .
- Spectroscopic Characterization : Shared functional groups (e.g., amide C=O at ~1670 cm⁻¹ in IR) across analogues validate standardized analytical protocols for such compounds .
Q & A
Basic: What are the key synthetic routes for N-(2,4-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, and how is purity ensured?
Answer:
The synthesis typically involves multi-step routes:
- Step 1: Formation of the pyridazine-thioether core via nucleophilic substitution or coupling reactions.
- Step 2: Introduction of the furan-2-yl group using cross-coupling catalysts (e.g., Pd-mediated Suzuki reactions).
- Step 3: Acetamide functionalization via thiol-ene click chemistry or SN2 displacement .
Purity Optimization:
- Chromatography: HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) to isolate intermediates.
- Spectroscopic Validation: H/C NMR for structural confirmation; FT-IR to verify functional groups .
Basic: How is the compound characterized structurally and functionally in initial screenings?
Answer:
- X-ray Crystallography: Resolve 3D conformation using SHELX programs (e.g., SHELXL for refinement) .
- Thermal Analysis: TGA/DSC to assess stability (decomposition >250°C common for aryl-thioethers) .
- Biological Screening:
- Antimicrobial Activity: MIC assays (e.g., 0.21 μM against E. coli reported in related analogs) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., U-87 glioblastoma) with IC values <10 μM .
Advanced: How can reaction conditions be optimized for higher yields in pyridazine-thioether coupling?
Answer:
Critical parameters include:
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur atoms .
- Catalysts: Pd(PPh) for cross-coupling; KCO as a base to deprotonate thiols .
- Temperature Control: 60–80°C balances reaction rate and side-product suppression .
Yield Monitoring:
- In-line Analytics: LC-MS tracks intermediates; GC-MS identifies volatile by-products .
Advanced: How to address contradictions in reported biological activity data?
Answer: Discrepancies often arise from:
- Assay Variability: Standardize protocols (e.g., CLSI guidelines for MIC assays) .
- Compound Stability: Pre-screen for degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) .
- Cell Line Heterogeneity: Use isogenic cell panels to control for genetic drift .
Example: Divergent cytotoxicity data may reflect differential expression of target enzymes (e.g., kinases) .
Advanced: What computational strategies predict target interactions for this compound?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450) .
- QSAR Models: Train on pyridazine-thioether datasets to correlate substituents with activity .
- MD Simulations: GROMACS to assess binding stability over 100 ns trajectories .
Validation: Compare computational hits with experimental SPR (surface plasmon resonance) data .
Structural Analysis: How does crystallography resolve conformational flexibility in this compound?
Answer:
- Software: SHELXL refines disordered regions (e.g., furan ring torsional angles) .
- Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize folded conformations (CSD inclination angles 42–67°) .
- Twisting Analysis: Dihedral angles between pyridazine and aryl groups indicate π-π stacking potential .
Stability Profiling: How does the compound behave under varying pH and light conditions?
Answer:
- pH Stability:
- Acidic (pH 2): Thioether hydrolysis observed after 24h (HPLC monitoring) .
- Neutral/Alkaline: Stable for >72h .
- Light Sensitivity: UV-Vis spectroscopy shows λ shifts under UV light, indicating photo-degradation .
Mitigation: Store in amber vials at -20°C under inert atmosphere .
Advanced: What SAR insights guide functional group modifications for enhanced activity?
Answer:
- Thioether Linker: Replacing S with O reduces potency (e.g., MIC increases 10-fold) .
- Furan Substituents: Electron-donating groups (e.g., -OCH) improve solubility but may lower logP .
- Aryl Tail: 2,4-Dimethylphenyl enhances hydrophobic interactions in enzyme pockets (docking scores >-9 kcal/mol) .
Experimental Phasing: How are SHELX programs applied in crystallographic studies?
Answer:
- SHELXD: Resolves phase problems via dual-space recycling (e.g., for twinned crystals) .
- SHELXE: Density modification improves map quality for ligands with partial occupancy .
- Macromolecular Refinement: SHELXL restrains B-factors for protein-ligand complexes .
Toxicity vs. Efficacy: What models balance these in preclinical studies?
Answer:
- In Vitro: HepG2 cells for hepatotoxicity screening; hERG assay for cardiac risk .
- In Vivo: Zebrafish embryos (FET test) assess acute toxicity; murine xenografts evaluate tumor suppression .
Data Integration: Therapeutic index (LD/ED) >10 indicates viable candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
